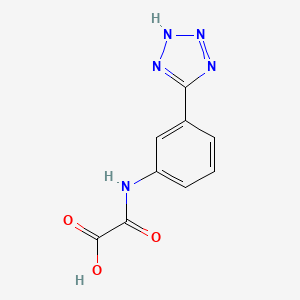

Acitazanolast

Description

a leukotriene D4 antagonist

Properties

IUPAC Name |

2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQZJJZGISNFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048732 | |

| Record name | Acitazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114607-46-4 | |

| Record name | Acitazanolast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114607-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acitazanolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACITAZANOLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y8VJ356G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Acitazanolast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is an anti-allergic drug primarily classified as a mast cell stabilizer.[1][2] It is the active metabolite of tazanolast and demonstrates efficacy in mitigating allergic responses, particularly in conditions such as allergic conjunctivitis.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and illustrates its mechanism of action and characterization workflow.

Physicochemical Data

The fundamental physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The data, largely derived from computational models and publicly available chemical databases, are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid | PubChem[4] |

| Molecular Formula | C₉H₇N₅O₃ | PubChem, CAS[4][5][6] |

| Molecular Weight | 233.18 g/mol | PubChem[4][5] |

| 233.19 g/mol | Drug Central, GlpBio[7][8] | |

| Monoisotopic Mass | 233.05488910 Da | PubChem[4] |

| CAS Number | 114607-46-4 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 121 Ų | PubChem[4] |

| 120.86 Ų | Drug Central[7] | |

| logP (Octanol-Water Partition Coefficient) | 0.3 (XLogP3-AA) | PubChem[4] |

| -0.59 (cLogP) | Drug Central[7] | |

| Hydrogen Bond Donor Count | 3 | PubChem, Drug Central[4][7] |

| Hydrogen Bond Acceptor Count | 8 | Drug Central[7] |

| Rotatable Bond Count | 3 | Drug Central[7] |

| Acid Dissociation Constant (pKa) | pKa1: 1.6 (acidic) | Drug Central[7] |

| pKa2: 4.3 (acidic) | Drug Central[7] | |

| pKa3: 11.63 (acidic) | Drug Central[7] | |

| Melting Point | Data not publicly available | |

| Aqueous Solubility | Data not publicly available |

Mechanism of Action: Mast Cell Stabilization

This compound exerts its anti-allergic effects by inhibiting the degranulation of mast cells, a critical event in the allergic cascade.[1][2] This stabilization prevents the release of histamine and other inflammatory mediators, such as leukotrienes and prostaglandins. The mechanism is understood to involve the modulation of intracellular calcium levels; by interfering with calcium influx into mast cells, this compound prevents the calcium-dependent activation of enzymes required for degranulation.[1][2]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies, based on United States Pharmacopeia (USP) general chapters, that are applicable for the determination of key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

Melting Point Determination (as per USP <741>)

The melting range of a crystalline solid provides an indication of its purity.

-

Apparatus: A capillary melting point apparatus (Apparatus I or II) is used.[1][9]

-

Procedure (Class Ia):

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (typically 1°C/min) near the expected melting point.[10]

-

The melting range is recorded from the temperature at which the substance first begins to liquefy to the temperature at which it is completely liquid.[3]

-

-

Confirmatory Test: A mixed-melting point determination with a reference standard can be used to confirm chemical identity.[1]

Aqueous Solubility Determination (as per USP <1236>)

Equilibrium solubility is a critical parameter influencing an API's dissolution and bioavailability. The saturation shake-flask method is the gold standard.[4][7]

-

Apparatus: A temperature-controlled orbital shaker, centrifuge, and an analytical system for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate buffer).[7]

-

The vial is sealed and agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

After agitation, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered or centrifuged to separate undissolved solids.

-

The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV.[11]

-

The experiment is repeated at various pH values to understand the pH-solubility profile, which is crucial for an ionizable compound like this compound.

-

Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Vials, a mechanical shaker, centrifuge, and an analytical system (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and an aqueous buffer (e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[5][12]

-

A pre-weighed amount of this compound is dissolved in either the aqueous or n-octanol phase.

-

The two phases are combined in a vial in a defined volume ratio.

-

The vial is shaken for a set period to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.[13]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[12]

-

The concentration of this compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for predicting the ionization state of a drug at different physiological pHs, which impacts its solubility and permeability. Potentiometric titration is a common method.

-

Apparatus: An automated potentiometric titrator with a pH electrode.

-

Procedure (as per USP <1160> principles):

-

A precise amount of this compound is dissolved in a suitable solvent (often water or a co-solvent system if solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored and recorded as a function of the volume of titrant added.

-

A titration curve (pH vs. volume of titrant) is generated.

-

The pKa value(s) can be determined from the inflection points of the curve or by calculating the pH at the half-equivalence point(s).[14][15]

-

General Experimental Workflow

The characterization of a new drug substance like this compound follows a logical progression of experiments to build a complete physicochemical profile.

References

- 1. uspbpep.com [uspbpep.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. â©741⪠Melting Range or Temperature [doi.usp.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. uspnf.com [uspnf.com]

An In-Depth Technical Guide to the Synthesis of Acitazanolast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast, a potent anti-allergic agent, is distinguished by its mast cell stabilizing properties. This technical guide provides a comprehensive overview of the synthetic pathways for this compound, also known as 3'-(1H-tetrazol-5-yl)oxanilic acid. Detailed experimental protocols for two primary synthetic methods are presented, accompanied by quantitative data to facilitate reproducibility. Furthermore, this document elucidates the mechanism of action of this compound through a detailed signaling pathway diagram, offering valuable insights for researchers and drug development professionals in the field of allergy and immunology.

Introduction

This compound is an investigational anti-allergic drug characterized by its ability to inhibit the degranulation of mast cells, a key event in the allergic cascade.[1][2] By stabilizing mast cells, this compound prevents the release of histamine and other pro-inflammatory mediators, thereby mitigating allergic symptoms.[1] Its mechanism of action involves the modulation of intracellular calcium levels, which are crucial for mast cell activation.[1] This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and quantitative data relevant to its preparation.

Synthesis Pathways and Precursors

The synthesis of this compound primarily originates from the precursor 3-(1H-tetrazol-5-yl)aniline . Two principal methods for the synthesis of this compound have been reported, each with distinct advantages.

Method 1: Direct Acylation of 3-(1H-tetrazol-5-yl)aniline

This method involves the direct acylation of 3-(1H-tetrazol-5-yl)aniline with an oxalyl chloride derivative. Two variations of this approach have been described.

-

Variation A: Utilizes ether oxalyl chloride in the presence of triethylamine as a base in N,N-dimethylformamide (DMF) as a solvent.

-

Variation B: Employs oxalyl chloride in anhydrous dimethoxyethane (DME).

Method 2: Two-Step Synthesis via Ethyl Ester Intermediate

This pathway involves the formation of an ethyl ester intermediate, ethyl 3-(1H-tetrazol-5-yl)oxanilate, followed by hydrolysis to yield the final product.

-

Step 1: Reaction of 3-(1H-tetrazol-5-yl)aniline to form ethyl 3-(1H-tetrazol-5-yl)oxanilate.

-

Step 2: Hydrolysis of the ethyl ester intermediate using sodium hydroxide, followed by acidification with hydrochloric acid.

Quantitative Data

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Synthesis of this compound - Method 1 (Direct Acylation)

| Parameter | Variation A | Variation B |

| Starting Material | 3-(1H-tetrazol-5-yl)aniline | 3-(1H-tetrazol-5-yl)aniline |

| Reagents | Ether oxalyl chloride, Triethylamine | Oxalyl chloride |

| Solvent | N,N-dimethylformamide (DMF) | Anhydrous dimethoxyethane (DME) |

| Reactant Quantities | 3-(1H-tetrazol-5-yl)aniline: 5.0 gTriethylamine: 5.68 gEther oxalyl chloride: 5.64 g | 3-(1H-tetrazol-5-yl)aniline: 5.0 gOxalyl chloride: 12.0 g |

| Reaction Time | 15 hours | 3 hours (addition), 1 hour (stirring) |

| Yield | 87.4% | Not explicitly stated |

| Melting Point | 241°-243°C (decomposed) | Not explicitly stated |

Table 2: Synthesis of this compound - Method 2 (Two-Step Synthesis)

| Parameter | Step 1: Esterification | Step 2: Hydrolysis |

| Starting Material | 3-(1H-tetrazol-5-yl)aniline | Ethyl 3-(1H-tetrazol-5-yl)oxanilate |

| Reagents | Not explicitly detailed | 0.5 N Sodium hydroxide, 4 N Hydrochloric acid |

| Solvent | Not explicitly detailed | Ethanol, Water |

| Reactant Quantities | Not explicitly detailed | Ethyl 3-(1H-tetrazol-5-yl)oxanilate: 5.0 g0.5 N NaOH: 100 ml4 N HCl: 70 ml |

| Reaction Time | Not explicitly detailed | 3 hours |

| Yield | 94.1% (of ethyl ester) | Not explicitly stated for the final product |

| Melting Point | 192°-193°C (of ethyl ester) | Not explicitly stated for the final product |

Experimental Protocols

Method 1: Direct Acylation of 3-(1H-tetrazol-5-yl)aniline

Variation A:

-

Dissolve 5.0 g of 3-(1H-tetrazol-5-yl)aniline in 25 ml of N,N-dimethylformamide.

-

Add 5.68 g of triethylamine to the solution.

-

While cooling in an ice water bath, slowly add 5.64 g of ether oxalyl chloride dropwise.

-

After the addition is complete, allow the reaction temperature to slowly rise to room temperature.

-

Continue the reaction for 15 hours.

-

Pour the reaction mixture into 100 ml of ice water.

-

Filter the resulting crystals to obtain 3-(1H-tetrazol-5-yl)oxanilic acid.[3]

Variation B:

-

Dissolve 12.0 g of oxalyl chloride in 50 ml of anhydrous dimethoxyethane.

-

Separately, dissolve 5.0 g of 3-(1H-tetrazol-5-yl)aniline in 250 ml of anhydrous dimethoxyethane.

-

Add the 3-(1H-tetrazol-5-yl)aniline solution dropwise to the oxalyl chloride solution over 3 hours at room temperature with stirring.

-

Filter the solution to remove any insoluble materials.

-

Gradually add 50 ml of water to the reaction mixture under ice cooling.

-

Continue stirring for 1 hour at room temperature.

-

Filter the separated crystals and wash with water to obtain the product.[3]

Method 2: Two-Step Synthesis via Ethyl Ester Intermediate

Step 1: Synthesis of Ethyl 3-(1H-tetrazol-5-yl)oxanilate

-

(Experimental details for this step were not fully described in the provided search results, but the yield and melting point of the intermediate are noted).[3]

Step 2: Hydrolysis of Ethyl 3-(1H-tetrazol-5-yl)oxanilate

-

Dissolve 5.0 g of ethyl 3-(1H-tetrazol-5-yl)oxanilate in 35 ml of ethanol.

-

Under water cooling, add 100 ml of 0.5 N sodium hydroxide dropwise.

-

After the addition, allow the reaction temperature to slowly rise to room temperature.

-

Continue the reaction for 3 hours.

-

Add this solution dropwise to 70 ml of 4 N hydrochloric acid at room temperature.

-

Stir the solution for 1 hour.

-

Filter the crystals that separate from the solution to obtain 3-(1H-tetrazol-5-yl)oxanilic acid.[3]

Visualizations

Signaling Pathway of this compound in Mast Cell Stabilization

Caption: Mechanism of action of this compound in preventing mast cell degranulation.

This compound Synthesis Workflow

Caption: Overview of the two primary synthesis pathways for this compound.

References

The Discovery and Development of Acitazanolast: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Acitazanolast is a potent mast cell stabilizer developed by Wakamoto Pharmaceutical in Japan for the topical treatment of allergic conjunctivitis. As the active metabolite of the orally administered anti-allergic agent tazanolast, this compound exhibits a targeted mechanism of action, inhibiting the release of histamine and other inflammatory mediators from mast cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including its synthesis, preclinical and clinical findings, and the signaling pathways involved in its therapeutic effects.

Introduction

Allergic conjunctivitis is a common ocular inflammatory condition characterized by itching, redness, and tearing, resulting from a type I hypersensitivity reaction. Mast cell degranulation and the subsequent release of histamine and other pro-inflammatory mediators are central to the pathophysiology of this condition. This compound emerged as a targeted therapy to inhibit this key process. Developed as an ophthalmic solution, it offers direct application to the site of allergic inflammation.

Discovery and Development History

This compound was identified as the principal active metabolite of tazanolast, an oral anti-allergic drug. Recognizing its potent mast cell stabilizing properties, Wakamoto Pharmaceutical pursued its development as a topical ophthalmic solution to provide a more targeted therapeutic approach with potentially fewer systemic side effects. A key milestone in its development was the initiation of clinical studies for its use in seasonal allergic conjunctivitis.

Table 1: Key Development Milestones for this compound

| Milestone | Year | Description |

| Preclinical Development | - | Investigated as an active metabolite of tazanolast. |

| Clinical Trials Initiated | - | Studies conducted to evaluate the efficacy and safety of this compound ophthalmic solution for seasonal allergic conjunctivitis. |

| Marketed in Japan | - | Approved and marketed for the treatment of allergic conjunctivitis. |

Chemical Synthesis

This compound, chemically known as 3-(1H-tetrazol-5-yl)oxanilic acid, can be synthesized through two primary routes starting from 3-(1H-tetrazol-5-yl)aniline.

Experimental Protocol: Synthesis of this compound

Method 1: Condensation with Oxalyl Chloride

-

Reactant Preparation: Dissolve 3-(1H-tetrazol-5-yl)aniline in a suitable solvent such as dimethoxyethane.

-

Condensation Reaction: Add oxalyl chloride to the solution. The reaction proceeds via condensation.

-

Isolation: The resulting product, this compound, is isolated from the reaction mixture.

Method 2: Two-Step Synthesis via Ethyl Ester Intermediate

-

Esterification: React 3-(1H-tetrazol-5-yl)aniline with ethyl oxalyl chloride in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF). This reaction forms the corresponding ethyl ester intermediate.

-

Hydrolysis: Hydrolyze the ethyl ester intermediate using a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an ethanol solution to yield this compound.

Mechanism of Action

This compound functions as a mast cell stabilizer by inhibiting the degranulation process, thereby preventing the release of histamine and other inflammatory mediators such as leukotrienes and prostaglandins. This action is primarily achieved through the modulation of intracellular calcium levels.

The drug is understood to block calcium channels, which are essential for the influx of extracellular calcium into the mast cell. This inhibition of calcium influx is a critical step in preventing the cascade of events that leads to mast cell activation and the subsequent release of its granular contents. Furthermore, this compound has been shown to inhibit the production of inositol trisphosphate and the translocation of protein kinase C, both of which are key signaling events downstream of calcium mobilization. The drug has also demonstrated the ability to inhibit the activation of eosinophils, another important cell type in the allergic inflammatory response.

Signaling Pathway of this compound in Mast Cell Stabilization

Caption: this compound inhibits mast cell degranulation by blocking calcium channels.

Preclinical Pharmacology

In preclinical studies, this compound demonstrated a dose-dependent inhibition of histamine release from rat peritoneal mast cells induced by compound 48/80. These studies also confirmed its mechanism of action by showing inhibition of compound 48/80-induced 45Ca uptake into mast cells.

Experimental Protocol: Inhibition of Compound 48/80-Induced Histamine Release

-

Cell Preparation: Isolate peritoneal mast cells from rats.

-

Incubation: Pre-incubate the isolated mast cells with varying concentrations of this compound.

-

Stimulation: Induce histamine release by adding compound 48/80, a potent mast cell degranulator.

-

Quantification: Measure the amount of histamine released into the supernatant using a suitable assay (e.g., fluorometric assay).

-

Data Analysis: Calculate the percentage inhibition of histamine release at each this compound concentration and determine the IC50 value.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound ophthalmic solution in the treatment of seasonal allergic conjunctivitis. Prophylactic use, starting before the onset of the pollen season, has been shown to prevent the exacerbation of symptoms. When used after the onset of symptoms, the ophthalmic solution effectively alleviates ocular itching, lacrimation, and conjunctival hyperemia.

Table 2: Summary of Clinical Findings for this compound Ophthalmic Solution

| Study Design | Patient Population | Treatment Regimen | Key Outcomes | Reference |

| Preseasonal Use Study | Patients with a history of seasonal allergic conjunctivitis | 4 times daily instillation for 6 weeks, starting 2 weeks before pollen season | Lower scores for itchiness, lacrimation, conjunctival hyperemia, and conjunctival follicles compared to treatment after symptom onset. | |

| Symptomatic Treatment Study | Patients with active seasonal allergic conjunctivitis | 4 times daily instillation for 4 weeks | Improvement in symptoms of allergic conjunctivitis observed 2 weeks after the start of treatment. |

Experimental Protocol: Clinical Trial for Seasonal Allergic Conjunctivitis

-

Patient Recruitment: Enroll patients with a confirmed diagnosis of seasonal allergic conjunctivitis.

-

Randomization: Divide patients into treatment and placebo (or active comparator) groups.

-

Treatment Administration: Administer this compound ophthalmic solution or placebo according to a predefined schedule (e.g., four times daily).

-

Symptom Assessment: At regular intervals (e.g., every 2 weeks), assess ocular symptoms (itching, tearing, redness) and signs (conjunctival hyperemia, chemosis, follicles) using a standardized scoring system.

-

Data Analysis: Compare the changes in symptom and sign scores between the treatment and control groups to evaluate efficacy.

Conclusion

This compound represents a significant advancement in the topical treatment of allergic conjunctivitis. Its targeted mechanism of action as a mast cell stabilizer, coupled with its direct application to the eye, provides effective relief from the signs and symptoms of ocular allergy. The development of this compound from its parent compound, tazanolast, exemplifies a rational approach to drug design, optimizing therapeutic benefit while minimizing potential systemic exposure. Further research into its long-term efficacy and safety, as well as its potential application in other ocular inflammatory conditions, is warranted.

Workflow for this compound Development and Evaluation

Caption: A simplified workflow of this compound's development journey.

Acitazanolast: A Technical Guide to On-Target Mechanisms and Off-Target Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast is an anti-allergic agent primarily known for its role as a mast cell stabilizer. Its therapeutic effects in allergic conditions such as allergic conjunctivitis stem from its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. This technical guide provides a detailed overview of the molecular targets of this compound, summarizing the available quantitative data and outlining the experimental methodologies used to elucidate its mechanism of action. Furthermore, this guide addresses the known off-target effects and provides diagrams of the key signaling pathways involved.

Core Mechanism of Action: Mast Cell Stabilization

This compound, the active metabolite of tazanolast, exerts its anti-allergic effects primarily through the stabilization of mast cells.[1] This action inhibits the release of histamine and other inflammatory mediators, which are key events in the pathophysiology of allergic reactions.[1] The mechanism of mast cell stabilization by this compound involves the modulation of intracellular calcium signaling pathways.[1]

Inhibition of Histamine Release

This compound has been shown to inhibit histamine release from mast cells in a dose-dependent manner.[1] This is a critical aspect of its anti-allergic activity, as histamine is a primary mediator of the symptoms associated with allergic responses.

Modulation of Intracellular Calcium

The stabilization of mast cells by this compound is linked to its ability to interfere with intracellular calcium signaling.[1] Specifically, it has been demonstrated to inhibit the uptake of calcium (Ca2+) into mast cells.[1] An increase in intracellular calcium is a crucial trigger for mast cell degranulation.

Effects on Downstream Signaling

Beyond its effects on calcium influx, this compound has been observed to inhibit the production of inositol trisphosphate (IP3) and the translocation of protein kinase C (PKC) in mast cells.[1] IP3 is a key second messenger that mobilizes calcium from intracellular stores, and PKC is a critical enzyme in the signaling cascade leading to degranulation.

Quantitative Analysis of On-Target Activity

| Target/Process | Effect | Quantitative Data (IC50/Ki) | Cell Type | Stimulus | Reference |

| Histamine Release | Inhibition | Data not available | Rat Peritoneal Mast Cells | Compound 48/80 | [1] |

| Calcium (45Ca) Uptake | Inhibition | Data not available | Rat Peritoneal Mast Cells | Compound 48/80 | [1] |

| Inositol Trisphosphate (IP3) Production | Inhibition | Data not available | Rat Peritoneal Mast Cells | Not Specified | [1] |

| Protein Kinase C (PKC) Translocation | Inhibition | Data not available | Rat Peritoneal Mast Cells | Compound 48/80 | [1] |

| Leukotriene D4 (CysLT1) Receptor | Antagonism (putative) | Data not available | Not Specified | Not Specified |

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

Off-Target Effects

There is a lack of publicly available data from comprehensive off-target screening panels for this compound. Therefore, a definitive profile of its off-target interactions is not established. Potential off-target effects can be inferred from clinical trial data and the known pharmacology of similar mast cell stabilizers. It is crucial for any further development or research involving this compound to include a thorough off-target liability assessment.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of mast cell stabilizers like this compound.

Compound 48/80-Induced Histamine Release Assay from Rat Peritoneal Mast Cells

Objective: To quantify the inhibitory effect of a test compound on histamine release from mast cells stimulated by compound 48/80.

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from male Wistar rats by peritoneal lavage with a suitable buffer (e.g., Hanks' Balanced Salt Solution). The cell suspension is then enriched for mast cells using a density gradient centrifugation method (e.g., with Percoll).

-

Cell Culture and Treatment: Isolated mast cells are resuspended in a buffered salt solution containing calcium and magnesium. The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Following pre-incubation, mast cell degranulation is induced by the addition of compound 48/80 to a final concentration known to elicit submaximal histamine release (e.g., 0.5-1 µg/mL). The incubation is continued for a short period (e.g., 10-15 minutes) at 37°C.

-

Termination and Histamine Quantification: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells. The supernatant is collected, and the histamine concentration is determined using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of histamine release is calculated relative to a positive control (compound 48/80 alone) and a negative control (unstimulated cells). The IC50 value for this compound is determined by plotting the percentage inhibition of histamine release against the log concentration of the compound.

45Ca2+ Uptake Assay in Rat Peritoneal Mast Cells

Objective: To measure the effect of a test compound on calcium influx into mast cells.

Methodology:

-

Mast Cell Preparation: Rat peritoneal mast cells are isolated and purified as described in the histamine release assay protocol.

-

Incubation with Test Compound: The mast cells are pre-incubated with different concentrations of this compound or vehicle in a calcium-free buffer for a defined time at 37°C.

-

Initiation of Calcium Uptake: To start the assay, a solution containing 45Ca2+ and a secretagogue (e.g., compound 48/80) is added to the cell suspension.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), the calcium uptake is terminated by rapid filtration of the cell suspension through glass fiber filters, followed by washing with an ice-cold buffer containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of intracellular 45Ca2+, is measured using a scintillation counter.

-

Data Analysis: The inhibition of 45Ca2+ uptake by this compound is calculated relative to the stimulated control, and an IC50 value is determined.

Inositol Trisphosphate (IP3) Production Assay in Mast Cells

Objective: To determine the effect of a test compound on the production of the second messenger IP3.

Methodology:

-

Cell Labeling: Mast cells (e.g., rat peritoneal mast cells or a suitable cell line like RBL-2H3) are metabolically labeled by incubation with myo-[3H]inositol in a suitable culture medium for several hours to allow for its incorporation into membrane phosphoinositides.

-

Treatment and Stimulation: The labeled cells are washed and pre-incubated with this compound or vehicle, typically in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). The cells are then stimulated with an agonist (e.g., compound 48/80 or antigen for IgE-sensitized cells) for a short period.

-

Extraction of Inositol Phosphates: The reaction is quenched by the addition of a strong acid (e.g., trichloroacetic acid). The soluble inositol phosphates are then extracted from the cell lysate.

-

Separation and Quantification: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography. The radioactivity in the fractions corresponding to IP3 is quantified by liquid scintillation counting.

-

Data Analysis: The amount of [3H]IP3 produced is normalized to the total radioactivity incorporated into the cells. The inhibitory effect of this compound is expressed as a percentage of the agonist-stimulated response, and an IC50 value is calculated.

References

In-depth Technical Guide: Cellular Uptake and Metabolism of Acitazanolast

A comprehensive review of publicly available scientific literature and drug databases reveals a notable absence of detailed information regarding the specific cellular uptake mechanisms and metabolic pathways of Acitazanolast. While the compound is identified as a mast cell stabilizer, the intricate details of its journey into the cell and its subsequent biochemical transformation remain largely undocumented in accessible scientific resources.

This guide summarizes the current understanding of this compound's mechanism of action and highlights the significant gaps in knowledge concerning its cellular uptake and metabolism, thereby identifying critical areas for future research.

General Pharmacological Profile of this compound

This compound is classified as a mast cell stabilizer.[1][2] Its primary therapeutic effect is believed to stem from its ability to inhibit the degranulation of mast cells, a critical event in the allergic and inflammatory response.[1][2] The proposed mechanism of action involves the blockage of calcium channels, which prevents the influx of calcium ions necessary for mast cell activation and the subsequent release of histamine and other pro-inflammatory mediators.[2] Some sources also suggest that this compound may inhibit the production of cytokines.[2]

It is also mentioned that certain medications affecting liver enzymes could influence the effectiveness of this compound, suggesting hepatic metabolism.[2] However, specific enzymes or metabolic pathways have not been detailed in the available literature.

Cellular Uptake of this compound: An Uncharacterized Process

Despite the description of its intracellular effects, the precise mechanisms by which this compound traverses the cell membrane to reach its site of action are not described in the reviewed literature. Key unanswered questions include:

-

Mode of Transport: It is unknown whether this compound enters cells via passive diffusion, facilitated diffusion, or active transport. There is no information available on the involvement of specific solute carrier (SLC) or ATP-binding cassette (ABC) transporters.

-

Endocytic Pathways: The potential role of endocytosis or other vesicular transport mechanisms in the uptake of this compound has not been investigated.

-

Quantitative Uptake Data: There is a complete lack of publicly available quantitative data, such as uptake rates, intracellular concentration, or kinetic parameters (e.g., Km, Vmax) in any cell type.

Without this fundamental information, a detailed understanding of the drug's disposition and its potential for cell-type-specific effects remains elusive.

Metabolism of this compound: A Black Box

The metabolic fate of this compound is another area where detailed information is scarce. While hepatic metabolism is implied, the specifics are not available.[2] The DrugBank entry for this compound explicitly states that information on its metabolism is "Not Available."[3] Critical missing information includes:

-

Metabolic Pathways: The primary metabolic reactions (e.g., oxidation, reduction, hydrolysis, conjugation) that this compound undergoes have not been elucidated.

-

Metabolizing Enzymes: The specific cytochrome P450 (CYP) isoforms or other phase I and phase II enzymes responsible for its biotransformation are unknown.

-

Metabolites: There is no information on the chemical structure or pharmacological activity of any potential metabolites of this compound.

-

Enzyme Kinetics: Quantitative data on the kinetics of this compound metabolism (e.g., affinity for metabolizing enzymes) are not available.

This lack of metabolic data precludes a thorough assessment of potential drug-drug interactions, inter-individual variability in drug response, and the potential for metabolite-mediated toxicity or efficacy.

Experimental Protocols: A Need for De Novo Development

Given the absence of primary research articles detailing the cellular uptake and metabolism of this compound, no established experimental protocols can be cited. Researchers interested in investigating these aspects would need to develop and validate their own methodologies. Standard in vitro and in vivo approaches to study drug transport and metabolism would be applicable, including:

-

Cellular Uptake Assays: Utilizing various cell lines (e.g., mast cell lines, hepatocytes, or cells overexpressing specific transporters) to measure the uptake of radiolabeled or fluorescently tagged this compound.

-

In Vitro Metabolism Studies: Incubating this compound with liver microsomes, S9 fractions, or recombinant drug-metabolizing enzymes to identify metabolites and determine metabolic pathways.

-

In Vivo Pharmacokinetic Studies: Administering this compound to animal models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to identify circulating metabolites.

Signaling Pathways and Experimental Workflows: A Conceptual Framework

Due to the lack of specific data, any diagrams of signaling pathways or experimental workflows would be purely hypothetical. For instance, a conceptual workflow for investigating cellular uptake could be designed, but the specific transporters or pathways involved would be speculative. Similarly, a diagram of its mechanism of action would be limited to the general inhibition of mast cell degranulation without detailing the upstream uptake and downstream metabolic events.

Conceptual Workflow for Investigating this compound Cellular Uptake

Caption: A conceptual workflow for elucidating the cellular uptake mechanism of this compound.

Conclusion

While this compound is known as a mast cell stabilizer, a deep dive into the available scientific and medical literature reveals a significant void in our understanding of its cellular uptake and metabolism. The core requirements of providing quantitative data, detailed experimental protocols, and specific signaling pathway diagrams cannot be fulfilled based on the current body of public knowledge. This highlights a critical need for foundational research to characterize the pharmacokinetic and pharmacodynamic properties of this compound at the cellular and molecular level. Such studies would be invaluable for drug development professionals and researchers seeking to optimize its therapeutic potential and to fully understand its biological activity.

References

Acitazanolast: An In-depth Analysis of its Stability and Degradation Profile

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the stability and degradation profile of Acitazanolast. Despite extensive searches for forced degradation studies, stability-indicating assays, and degradation kinetic data, no detailed experimental protocols or quantitative results for this compound were identified. This technical guide, therefore, outlines the general principles and methodologies relevant to such a study, providing a framework for researchers, scientists, and drug development professionals to approach the stability assessment of this compound or similar chemical entities.

The stability of a drug substance like this compound, an anti-allergic agent, is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. Understanding its degradation pathways under various stress conditions is a regulatory requirement and a fundamental aspect of drug development. Forced degradation studies are typically conducted to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

General Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1] The goal is to generate degradation products that might be observed during long-term storage.[2] Common stress conditions include:

-

Hydrolysis: Investigating the effect of pH by exposing the drug to acidic, basic, and neutral aqueous solutions.[3]

-

Oxidation: Assessing the drug's susceptibility to oxidative stress, typically using hydrogen peroxide.[4]

-

Photolysis: Evaluating the impact of light exposure, as outlined in ICH guideline Q1B.

-

Thermal Stress: Subjecting the drug to high temperatures to assess its thermal stability.[2]

The extent of degradation is typically targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Hypothetical Experimental Protocol for this compound

While specific data for this compound is unavailable, a typical forced degradation study would follow a protocol similar to the one outlined below. This protocol is based on general pharmaceutical industry practices and regulatory guidelines.

Table 1: Hypothetical Stress Conditions for this compound Forced Degradation Study

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |

| Neutral Hydrolysis | Purified Water | 60°C | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Photostability | ICH Q1B Option 2 (Xenon Lamp) | Room Temperature | As per ICH Q1B |

| Thermal Degradation | 80°C | 24, 48, 72 hours |

Methodology

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Subject the samples to the stress conditions outlined in Table 1. Control samples (unstressed) should be stored under ambient conditions.

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples.

-

Analytical Technique: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[6] This allows for the separation and quantification of the parent drug and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains amide and tetrazole functionalities, potential degradation pathways could include hydrolysis of the amide bond and potential rearrangements or degradation of the tetrazole ring under harsh conditions. However, without experimental data, these remain speculative.

Conclusion

While a specific and detailed stability and degradation profile for this compound is not available in the public domain, this guide provides a comprehensive framework for how such a study would be designed and executed. The principles of forced degradation, the methodologies for analysis, and the expected outcomes are crucial for any professional involved in drug development. Further research and publication of experimental data are necessary to fully elucidate the stability characteristics of this compound. Researchers are encouraged to apply these general principles to their internal studies to ensure the quality, safety, and efficacy of pharmaceutical products containing this active ingredient.

References

Methodological & Application

Protocol for the Preparation of Acitazanolast Solutions for Cell Culture Applications

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the dissolution of Acitazanolast for use in cell culture experiments. This compound is a mast cell stabilizer that inhibits the release of histamine and other inflammatory mediators.

Introduction

This compound is an anti-allergic compound that functions as a mast cell stabilizer. Its mechanism of action involves the inhibition of histamine and other chemical mediator release from mast cells, which are key events in the allergic response. Understanding the proper method for dissolving this compound is critical for accurate and reproducible in vitro studies. This protocol outlines the recommended procedures for preparing this compound stock solutions and working solutions for cell culture applications.

Mechanism of Action Signaling Pathway

This compound exerts its therapeutic effects by modulating intracellular calcium levels, which are crucial for mast cell activation and degranulation. By interfering with calcium influx, this compound stabilizes mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.

Materials and Reagents

-

This compound (hydrate form may be used)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Complete growth medium (cell culture medium supplemented with serum and antibiotics)

Solubility of this compound

Table 1: Recommended Solvents for this compound

| Solvent | Recommendation | Notes |

| Dimethyl Sulfoxide (DMSO) | Recommended | Use cell culture grade DMSO. |

| Ethanol | Not Recommended | Expected to have low solubility. |

| Water / PBS | Not Recommended | Expected to be poorly soluble. |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 233.19 g/mol .

Procedure:

-

Weighing: Accurately weigh out approximately 2.33 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the tube thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

-

Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 1 week).

Table 2: Preparation of 10 mM this compound Stock Solution

| Parameter | Value |

| Molecular Weight of this compound | 233.19 g/mol |

| Desired Stock Concentration | 10 mM |

| Amount of this compound | 2.33 mg |

| Volume of DMSO | 1 mL |

| Storage Temperature | -20°C (long-term) or 4°C (short-term) |

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the 10 mM this compound stock solution to the desired final concentration in your complete cell culture medium.

Procedure:

-

Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated.

-

-

Mixing: Gently mix the working solutions by pipetting up and down. Do not vortex the medium.

-

Application to Cells: Immediately add the prepared working solutions to your cell cultures.

Example Dilution for a 10 µM Final Concentration:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of complete cell culture medium.

-

The final DMSO concentration in this working solution will be 0.1%.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

-

Handle DMSO in a well-ventilated area, such as a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

Conclusion

This protocol provides a standardized method for the preparation of this compound solutions for cell culture experiments. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results. It is recommended that researchers perform a dose-response curve to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

Application Notes & Protocols: Evaluating Acitazanolast in a Murine Model of Asthma

Audience: Researchers, scientists, and drug development professionals.

Introduction: Asthma is a chronic inflammatory airway disease characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation.[1][2][3] Preclinical evaluation of novel therapeutic agents is critical for developing new treatments. Acitazanolast is an anti-allergic and anti-inflammatory compound recognized as a mast cell stabilizer.[4][5] Its mechanism of action suggests potential efficacy in mitigating the allergic responses central to asthma pathogenesis. These application notes provide detailed protocols for establishing a murine model of allergic asthma and for evaluating the therapeutic effects of this compound on key asthma-related pathologies.

Mechanism of Action of this compound

This compound functions primarily as a mast cell stabilizer.[4][5] In allergic asthma, the cross-linking of IgE on mast cells by an allergen triggers an influx of intracellular calcium, leading to degranulation and the release of histamine, leukotrienes, and prostaglandins.[4] this compound is understood to interfere with this calcium influx, thereby stabilizing the mast cell and preventing the release of these pro-inflammatory mediators.[4] Additionally, it has been shown to inhibit the activation of eosinophils, another key inflammatory cell type in asthma, and downregulate the expression of cell adhesion molecules involved in recruiting inflammatory cells.[4]

Caption: this compound's mechanism of action.

Experimental Design and Workflow

A robust preclinical evaluation of this compound involves inducing an asthma-like phenotype in mice using a relevant allergen, followed by treatment and subsequent analysis of key endpoints. The following workflow outlines a typical study design.

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Murine Asthma Model

This is a widely used model for inducing a Th2-mediated allergic airway response.[6]

Materials:

-

6-8 week old BALB/c or C57BL/6 mice.[7]

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich).

-

Aluminum hydroxide (Alum) adjuvant.

-

Phosphate-buffered saline (PBS).

-

Nebulizer system.

Procedure:

-

Sensitization:

-

On days 0, 7, and 14, administer an intraperitoneal (i.p.) injection of 100 µg OVA emulsified with 1% aluminum hydroxide in a total volume of 200 µL PBS.[7]

-

The control group receives i.p. injections of PBS with alum.

-

-

Challenge:

-

From day 21 to day 27, place mice in a nebulizer chamber and expose them to an aerosol of 1% OVA in PBS for 30 minutes daily.[7]

-

The control group is exposed to nebulized PBS.

-

-

Treatment:

-

Administer this compound (e.g., via oral gavage or i.p. injection) at the desired dose(s) approximately 1 hour before each OVA challenge from day 21 to day 27.

-

The vehicle control group receives the vehicle on the same schedule. A positive control group may be treated with a standard-of-care drug like dexamethasone.[8]

-

-

Endpoint Analysis:

Protocol 2: House Dust Mite (HDM)-Induced Murine Asthma Model

HDM is a clinically relevant allergen for human asthma and can be used to induce airway disease without an adjuvant.[9][10][11]

Materials:

-

6-8 week old BALB/c or C57BL/6 mice.[12]

-

House Dust Mite (HDM) extract (e.g., Dermatophagoides pteronyssinus).

-

Sterile PBS.

Procedure:

-

Sensitization and Challenge:

-

Administer 20-25 µg of HDM extract in 50 µL of PBS via intranasal instillation three times a week for three consecutive weeks.[13]

-

The control group receives intranasal PBS on the same schedule.

-

-

Treatment:

-

Administer this compound at desired doses on the same days as the HDM challenge, typically 1 hour prior to instillation.

-

-

Endpoint Analysis:

-

Perform analyses 24-48 hours after the final HDM challenge.[13]

-

Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is measured as the degree of bronchoconstriction in response to a stimulus like methacholine.[14]

Materials:

-

Whole-body plethysmography system (e.g., Buxco or DSI).

-

Methacholine (MCh).

-

Nebulizer integrated with the plethysmography chamber.

Procedure:

-

Place a conscious, unrestrained mouse into the main chamber of the plethysmograph and allow it to acclimatize.

-

Record baseline readings for 3-5 minutes.

-

Expose the mouse to nebulized PBS to establish a baseline response, followed by increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).[15][16]

-

Record respiratory parameters for 3-5 minutes after each MCh concentration.

-

Calculate the enhanced pause (Penh) value, a dimensionless index that correlates with airway resistance, or directly measure lung resistance (Rrs) and elastance (Ers) in anesthetized, ventilated mice.[14][16]

Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is analyzed to quantify the type and number of inflammatory cells that have infiltrated the airways.[17]

Materials:

-

Anesthesia (e.g., ketamine/xylazine).

-

Tracheal cannula.

-

Ice-cold PBS or Hank's Balanced Salt Solution (HBSS).

-

Hemocytometer or automated cell counter.

-

Cytocentrifuge (e.g., Cytospin).

-

Differential-Quik or Wright-Giemsa stain.

Procedure:

-

Deeply anesthetize the mouse and euthanize via cervical dislocation.

-

Expose the trachea and insert a cannula.

-

Secure the cannula and slowly instill 0.5-1.0 mL of ice-cold PBS into the lungs, then gently aspirate. Repeat this process 2-3 times, pooling the recovered fluid.

-

Centrifuge the BAL fluid (BALF) at 600 x g for 5 minutes.[17]

-

Store the supernatant at -80°C for cytokine analysis.

-

Resuspend the cell pellet and determine the total leukocyte count using a hemocytometer.

-

Prepare slides using a cytocentrifuge and stain with a differential stain.

-

Count at least 300-500 cells under a microscope to determine the differential counts of macrophages, eosinophils, neutrophils, and lymphocytes.[17]

Protocol 5: Cytokine and IgE Analysis

Measurement of Th2 cytokines (IL-4, IL-5, IL-13) and total or allergen-specific IgE provides insight into the immunological response.[18][19]

Materials:

-

BALF supernatant or serum.

-

ELISA or multiplex assay kits for murine IL-4, IL-5, IL-13, and IgE.

Procedure:

-

Thaw BALF supernatant or serum samples on ice.

-

Perform the ELISA or multiplex assay according to the manufacturer's instructions.

-

Read the plate on a microplate reader and calculate cytokine/IgE concentrations based on the standard curve.

Protocol 6: Lung Histopathology

Histological analysis provides a qualitative and semi-quantitative assessment of airway inflammation and remodeling.

Materials:

-

10% neutral buffered formalin.

-

Paraffin wax.

-

Microtome.

-

Hematoxylin and Eosin (H&E) stain.

-

Periodic acid-Schiff (PAS) stain.

Procedure:

-

After BALF collection, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.

-

Excise the lungs and continue fixation for 24 hours.

-

Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.

-

Stain sections with H&E to visualize inflammatory cell infiltration and general morphology.

-

Stain sections with PAS to visualize mucus production and goblet cell hyperplasia.

-

Score the stained sections for the severity of inflammation and mucus production under a microscope by a blinded observer.

Data Presentation and Expected Outcomes

The following tables are templates for organizing the quantitative data generated from the described protocols. Treatment with an effective dose of this compound is expected to reduce AHR, decrease the number of inflammatory cells (especially eosinophils) in the BALF, and lower the levels of Th2 cytokines compared to the vehicle-treated asthmatic group.

Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)

| Treatment Group | MCh (0 mg/mL) | MCh (6.25 mg/mL) | MCh (12.5 mg/mL) | MCh (25 mg/mL) | MCh (50 mg/mL) |

|---|---|---|---|---|---|

| Naïve (PBS) | |||||

| Asthma (Vehicle) | |||||

| Asthma + this compound (Low Dose) | |||||

| Asthma + this compound (High Dose) |

| Asthma + Dexamethasone | | | | | |

Table 2: Effect of this compound on Inflammatory Cells in BAL Fluid (cells x 10⁴/mL)

| Treatment Group | Total Cells | Eosinophils | Neutrophils | Lymphocytes | Macrophages |

|---|---|---|---|---|---|

| Naïve (PBS) | |||||

| Asthma (Vehicle) | |||||

| Asthma + this compound (Low Dose) | |||||

| Asthma + this compound (High Dose) |

| Asthma + Dexamethasone | | | | | |

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid (pg/mL)

| Treatment Group | IL-4 | IL-5 | IL-13 |

|---|---|---|---|

| Naïve (PBS) | |||

| Asthma (Vehicle) | |||

| Asthma + this compound (Low Dose) | |||

| Asthma + this compound (High Dose) |

| Asthma + Dexamethasone | | | |

References

- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 3. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 5. What is this compound Hydrate used for? [synapse.patsnap.com]

- 6. Murine Models of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]

- 10. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]

- 11. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 12. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. Pulmonary Inflammation and Airway Hyperresponsiveness in a Mouse Model of Asthma Complicated by Acid Aspiration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Kiss1 receptor knockout exacerbates airway hyperresponsiveness and remodeling in a mouse model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting cell signaling in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Acetazolamide in Human Plasma by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate quantification of Acetazolamide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Acetazolamide in human plasma. The described protocols for sample preparation, chromatographic analysis, and method validation are based on established scientific literature to ensure reliability and reproducibility.

Principle

This method utilizes protein precipitation for the extraction of Acetazolamide from human plasma, followed by chromatographic separation on a reversed-phase C18 column with UV detection. An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

-

Acetazolamide reference standard

-

Internal Standard (e.g., Chlorothiazide)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge

-

Vortex mixer

-

HPLC system with UV detector

-

Analytical balance

Experimental Protocols

Preparation of Stock and Working Solutions

-

Acetazolamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acetazolamide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Acetazolamide stock solution with a mixture of water and acetonitrile (50:50, v/v) to obtain concentrations ranging from 0.1 to 50 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the same diluent to achieve a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (10 µg/mL) and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Chromatographic Conditions

The separation and quantification are performed using an HPLC system with the following conditions:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Formic Acid (15:85:0.05, v/v/v) with 2.5 mM Ammonium Formate[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 265 nm |

| Internal Standard | Chlorothiazide |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards. The calibration curve is constructed by plotting the peak area ratio of Acetazolamide to the internal standard against the nominal concentration.

| Parameter | Acceptance Criteria |

| Concentration Range | 1 - 25 µg/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.995 |

Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

| Parameter | Acceptance Criteria |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Accuracy (% Recovery) | 85 - 115% (80 - 120% for LLOQ) |

A study reported coefficients of variation at 1 and 30 µg/mL of plasma were 3.5% and 2.0%, respectively.[3] Another study showed a within-day coefficient of variation of 6.5% and a between-day coefficient of variation of 7.1% for 10 µg/mL samples.[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

| Parameter | Acceptance Criteria |

| LOD (S/N) | ≥ 3:1 |

| LOQ (S/N) | ≥ 10:1 |

Specificity and Selectivity

The specificity of the method is evaluated by analyzing blank plasma samples from different sources to ensure no interference from endogenous components at the retention times of Acetazolamide and the internal standard.

Recovery

The extraction recovery of Acetazolamide from plasma is determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standards at the same concentration. Extraction efficiencies greater than 90% have been reported for similar methods.[3]

Data Presentation

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Formic Acid (15:85:0.05, v/v/v) with 2.5 mM Ammonium Formate[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Oven Temperature | Ambient |

| UV Detection | 265 nm |

| Internal Standard | Chlorothiazide |

Table 2: Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 1 - 25 µg/mL[2] | - |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |

| Intra-day Precision (%RSD) | < 7%[2] | ≤ 15% |

| Inter-day Precision (%RSD) | < 8%[2] | ≤ 15% |

| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |

| Extraction Recovery | > 90%[3] | - |

| LOD | ~0.1 µg/mL | - |

| LOQ | ~0.3 µg/mL | - |

Visualizations

Caption: Workflow for Plasma Sample Preparation.

Caption: HPLC Analysis Workflow.

References

- 1. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Acitazanolast: Application Notes and Protocols for Allergic Conjunctivitis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Acitazanolast and its potential application in the research of allergic conjunctivitis. Detailed protocols for preclinical and in vitro studies are outlined to facilitate the investigation of its mechanism of action and therapeutic efficacy.

Introduction

This compound is an emerging mast cell stabilizer with potent anti-allergic and anti-inflammatory properties.[1][2] It is under investigation as a therapeutic agent for allergic conditions, including allergic conjunctivitis. Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the allergic cascade.[1][2] By preventing the release of histamine and other pro-inflammatory mediators, this compound has the potential to alleviate the hallmark signs and symptoms of allergic conjunctivitis, such as itching, redness, and swelling.[1][3]

Mechanism of Action

This compound exerts its anti-allergic effects through a multi-faceted approach targeting key pathways in the allergic inflammatory response:

-

Mast Cell Stabilization: this compound stabilizes mast cells, thereby inhibiting their degranulation and the subsequent release of histamine, leukotrienes, and prostaglandins.[1][4]

-

Modulation of Intracellular Calcium: The drug is believed to interfere with the influx of extracellular calcium into mast cells, a crucial step for their activation and degranulation.[4][5] It has been shown to inhibit compound 48/80-induced 45Ca uptake into mast cells.[4]

-

Inhibition of Signaling Pathways: this compound's active metabolite has been demonstrated to inhibit the production of inositol trisphosphate (IP₃) and the translocation of protein kinase C (PKC) from the cytosol to the membrane in mast cells, both of which are critical for degranulation.[4][6]

-

Downregulation of Adhesion Molecules: It has been suggested that this compound can downregulate the expression of cell adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of the allergic reaction.[1]

-

Inhibition of Eosinophil Activation: There is evidence to suggest that this compound may also inhibit the activation of eosinophils, another key inflammatory cell in allergic responses.[1]

Data Presentation

Preclinical Efficacy

While specific quantitative data for this compound is limited in publicly available literature, a study on its active metabolite, WP-871, demonstrated dose-dependent inhibition of key inflammatory processes in rat peritoneal mast cells.

| Parameter | Inducer | Concentration of WP-871 | Qualitative Observation |

| Histamine Release | Compound 48/80 | Dose-dependent | Inhibition of histamine release[4] |

| 45Ca Uptake | Compound 48/80 | Dose-dependent | Inhibition of calcium uptake[4] |

| PKC Translocation | Compound 48/80 | Dose-dependent | Inhibition of PKC translocation[4] |

| Inositol Trisphosphate Production | - | Dose-dependent | Inhibition of IP₃ production[4] |

Clinical Efficacy

A clinical study on this compound hydrate ophthalmic solution for seasonal allergic conjunctivitis demonstrated its effectiveness in both prophylactic and therapeutic settings.

| Treatment Group | Key Findings |

| Prophylactic Treatment (n=23 eyes) | No changes in clinical signs after the onset of the pollen season. Lower scores for itchiness, lacrimation, conjunctival hyperemia, and conjunctival follicles compared to the therapeutic group.[1] |

| Therapeutic Treatment (n=10 eyes) | Symptoms of allergic conjunctivitis improved 2 weeks after the start of treatment.[1] |

Experimental Protocols

In Vitro Mast Cell Degranulation Assay

This protocol is designed to assess the inhibitory effect of this compound on mast cell degranulation induced by a chemical secretagogue, compound 48/80.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells or isolated rat peritoneal mast cells

-

Compound 48/80

-

This compound

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Triton X-100

-

96-well plates

Procedure:

-

Cell Culture: Culture RBL-2H3 cells or isolate rat peritoneal mast cells according to standard laboratory procedures.

-

Cell Plating: Seed the mast cells in a 96-well plate at an appropriate density.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.

-

Induction of Degranulation: Add compound 48/80 to the wells to induce mast cell degranulation. Include positive (compound 48/80 only) and negative (buffer only) controls.

-

Termination of Reaction: Stop the reaction by placing the plate on ice.

-

Measurement of β-Hexosaminidase Release:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Lyse the remaining cells with Triton X-100 to measure the total β-hexosaminidase content.

-

Add the substrate pNAG to both the supernatant and cell lysate plates and incubate.

-

Stop the reaction and read the absorbance at 405 nm.

-

-

Calculation: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

-

Data Analysis: Determine the dose-dependent inhibitory effect of this compound on histamine release.

Animal Model of Allergic Conjunctivitis (Ovalbumin-Induced)